3,3-Bis(trifluoromethyl)cyclobutan-1-amine

Description

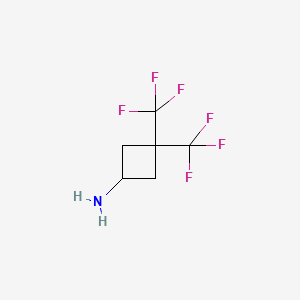

3,3-Bis(trifluoromethyl)cyclobutan-1-amine is a cyclobutane derivative featuring two trifluoromethyl (-CF₃) groups at the 3,3-positions and an amine (-NH₂) group at the 1-position. The trifluoromethyl groups impart strong electron-withdrawing effects, reducing the basicity of the amine and enhancing lipophilicity.

Properties

IUPAC Name |

3,3-bis(trifluoromethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-3(13)2-4/h3H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTPPDWWJFTGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition with Trifluoromethyl-Containing Precursors

A foundational approach to constructing the cyclobutane ring involves photochemical or thermal [2+2] cycloaddition reactions. While direct examples for 3,3-bis(trifluoromethyl)cyclobutan-1-amine are scarce, analogous methods for trifluoromethyl-substituted cyclobutanes suggest potential pathways. For instance, reacting hexafluoroacetone (a strong electron-deficient dienophile) with ethylene derivatives under UV light could yield a cyclobutane ring bearing two trifluoromethyl groups. Subsequent functionalization of the ring to introduce the amine group via reductive amination or nitro-group reduction remains speculative but plausible.

Sulfur Tetrafluoride-Mediated Fluorination of Cyclobutylcarboxylic Acids

A more direct method, validated for mono-trifluoromethyl cyclobutanes, involves treating cyclobutylcarboxylic acids with sulfur tetrafluoride (SF). This reaction converts carboxylic acid groups (–COOH) into trifluoromethyl (–CF) groups under controlled conditions (Scheme 1). For this compound, a hypothetical precursor such as 3,3-dicarboxycyclobutan-1-amine would undergo fluorination to install both CF groups. However, the synthesis of such a dicarboxylic acid precursor is non-trivial and unreported in current literature.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 100–150°C |

| Reagent | SF (excess) |

| Solvent | Anhydrous HF or DCM |

| Yield Range | 60–85% (for mono-CF) |

High-Pressure Reactions with Cyanogen Halides and Hydrogen Fluoride

Adaptation of Bis(trifluoromethyl)amine Synthesis

The patent US3077499A describes a method for synthesizing bis(trifluoromethyl)amine (N(CF)) by reacting cyanogen halides (Cl, Br, I) or cyanuric halides with hydrogen fluoride at elevated temperatures (125–325°C) and pressures (5–250 atm). While this process targets a linear amine, modifying the substrate to include a cyclobutane backbone could theoretically yield this compound. For example, substituting cyanogen chloride with a cyclobutane-containing cyanogen analog might enable ring retention during fluorination.

Example Protocol from Patent

Challenges in Cyclobutane Stability

The high temperatures and corrosive HF environment risk ring-opening or decomposition of the cyclobutane. Nickel-lined reactors (as specified in the patent) are critical to withstand these conditions.

Sequential Functionalization of Preformed Cyclobutanes

Trifluoromethylation via Halogen Exchange

A stepwise approach involves introducing trifluoromethyl groups to a preformed cyclobutane scaffold. For example:

-

Synthesis of 3,3-dibromocyclobutan-1-amine : Achievable via bromination of cyclobutanamine derivatives.

-

Halogen-Trifluoromethyl Exchange : Treating the dibromide with a trifluoromethylating agent like CFCu or CFSiMe under catalytic conditions.

Limitations :

-

Low reactivity of bromine on strained cyclobutanes.

-

Competing side reactions (e.g., ring cleavage).

Reductive Amination of Ketone Precursors

An alternative route employs reductive amination of 3,3-bis(trifluoromethyl)cyclobutanone. The ketone could be synthesized via oxidation of a corresponding alcohol or via Friedel-Crafts acylation. Subsequent reaction with ammonia and a reducing agent (e.g., NaBHCN) would yield the amine.

Hypothetical Reaction

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(trifluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Reduced amines and amides.

Substitution Products: Various alkylated and aminated derivatives.

Scientific Research Applications

Organic Chemistry

3,3-Bis(trifluoromethyl)cyclobutan-1-amine serves as a versatile building block for synthesizing complex organic molecules. Its trifluoromethyl groups can participate in various reactions, including:

- Nucleophilic Substitution : The trifluoromethyl group can facilitate nucleophilic attack, leading to the formation of new compounds.

- Electrophilic Reactions : The compound's electrophilic nature allows it to engage in reactions that modify other organic molecules.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to its unique biological activity:

- Drug Design : It acts as a bioisostere, potentially enhancing the pharmacokinetic properties of therapeutic agents. This is crucial in designing drugs that require improved solubility or membrane permeability.

- Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound is attributed to its structural characteristics:

- Cell Membrane Penetration : The trifluoromethyl groups enhance the ability to penetrate lipid membranes, facilitating interaction with cellular targets.

- Binding Affinity : Research indicates that the compound can bind effectively to enzymes and receptors, modulating their activity and influencing biological pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Anticancer Activity

In vitro studies have shown that derivatives exhibit significant cytotoxicity against malignant human cell lines. For instance:

- A study demonstrated that specific modifications to the cyclobutane structure could enhance potency against certain cancer targets.

Structure-Activity Relationship (SAR)

Research has focused on how variations in the cyclobutane structure affect biological activity. Key findings include:

- Modifications to the trifluoromethyl groups can lead to enhanced reactivity and selectivity towards specific biological targets.

Mechanism of Action

The mechanism by which 3,3-Bis(trifluoromethyl)cyclobutan-1-amine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The presence and position of fluorine-containing substituents significantly influence molecular properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ groups in this compound lower the amine's basicity compared to methyl or unsubstituted analogs (e.g., 3-Methylcyclobutan-1-amine) .

- Lipophilicity : Fluorinated derivatives exhibit higher logP values, enhancing membrane permeability. For instance, 3-(3-(Trifluoromethyl)phenyl)cyclobutan-1-amine hydrochloride (CAS 1807936-50-0) is used in drug discovery for improved bioavailability .

- Steric Effects : Bulky substituents like -CF₃ reduce reactivity in nucleophilic reactions compared to smaller groups (e.g., -F or -CH₃) .

Biological Activity

3,3-Bis(trifluoromethyl)cyclobutan-1-amine is a compound of significant interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C6H8ClF6N

- CAS Number: 2624132-28-9

- Molecular Weight: 243.6 g/mol

- Purity: ≥95%

The synthesis of this compound typically involves the reaction of cyclobutanone with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of bases such as potassium carbonate (K2CO3). This process introduces the trifluoromethyl groups, which enhance the compound's reactivity and biological activity.

The biological activity of this compound is largely attributed to its structural features:

- Lipophilicity: The trifluoromethyl groups increase lipophilicity, facilitating membrane permeability and intracellular interactions.

- Enzyme Interaction: The amine group can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

These interactions may lead to various biological effects such as enzyme inhibition or activation, which are critical for therapeutic applications .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, SAR (Structure-Activity Relationship) studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of antimicrobial agents .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for several enzymes. The presence of the trifluoromethyl groups enhances binding affinity to target proteins due to increased hydrophobic interactions. This property is particularly valuable in drug design for targeting specific pathways in diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of trifluoromethylated compounds similar to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism was linked to enhanced interaction with key apoptotic proteins .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of trifluoromethylated cyclobutanes. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The study suggested that the mechanism involved modulation of intracellular signaling pathways related to oxidative stress responses .

Comparative Analysis with Similar Compounds

| Compound Name | Trifluoromethyl Groups | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | 2 | Enzyme inhibition, Antimicrobial | Drug development |

| 3-(Trifluoromethyl)cyclobutan-1-amine | 1 | Moderate enzyme inhibition | Research applications |

| 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine | 1 | Low antimicrobial activity | Limited use |

Q & A

Q. What are the established synthetic routes for 3,3-bis(trifluoromethyl)cyclobutan-1-amine, and what purification methods ensure high yield and purity?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, hydrochlorides of structurally similar amines (e.g., cis-3-(trifluoromethyl)cyclobutan-1-amine) are synthesized via multi-step reactions using reagents like Meldrum’s acid and pivaloyl chloride under controlled temperatures (0–70°C) . Purification often employs column chromatography with polar stationary phases (e.g., silica gel) and gradient elution using ethyl acetate/hexane mixtures. Yield optimization requires strict control of reaction stoichiometry and catalyst loading (e.g., DMAP at 1–5 mol%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity and trifluoromethyl group positioning. For example, ¹⁹F NMR chemical shifts for CF₃ groups typically range between -60 to -70 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for cyclobutane ring conformations .

- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can this compound be functionalized for applications in medicinal chemistry?

The primary amine group undergoes nucleophilic reactions, such as:

- Thiourea derivatives : React with isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) to form thiourea adducts, enhancing binding affinity in enzyme inhibition studies .

- PEGylation : Conjugation with DBCO-PEG₉-NH₂ TFA salt improves solubility and pharmacokinetics via strain-promoted azide-alkyne cycloaddition (SPAAC) .

Reaction conditions (e.g., anhydrous solvents, 0–5°C) minimize side reactions .

Q. What factors influence the stability of this compound under varying storage and reaction conditions?

- Temperature : Degrades above 40°C; store at 0–6°C in amber vials .

- Moisture : Hydrolyzes in aqueous environments; use inert atmospheres (N₂/Ar) and desiccants like molecular sieves .

- Light : UV exposure induces radical formation; avoid prolonged light exposure during handling .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies often arise from:

- Reagent quality : Use certified reference materials (CRM4601-b) for quantitative NMR calibration .

- Purification methods : Compare flash chromatography vs. recrystallization efficiency. For example, recrystallization from ethanol/water mixtures improves purity by 2–5% .

- Analytical thresholds : Ensure HPLC-MS detection limits align with reported impurity levels (e.g., <0.1% vs. <1%) .

Q. What derivatization strategies enhance the detectability of this compound in trace-level analyses?

Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) improves LC-MS sensitivity by introducing fluorinated tags. Optimal conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.